molecular formula C17H22N2O3 B6028554 7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

カタログ番号 B6028554
分子量: 302.37 g/mol
InChIキー: UEOIZCLOAZIDLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

作用機序

7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one acts as a potent and selective inhibitor of GABA-AT, the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been associated with the attenuation of seizures, anxiety, and depression. This compound has also been shown to modulate the activity of the dopaminergic system, potentially contributing to its effects on addiction and substance abuse disorders.

実験室実験の利点と制限

7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in scientific research applications. It is a highly potent and selective inhibitor of GABA-AT, making it a valuable tool for investigating the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, this compound has limitations in terms of its pharmacokinetic properties, including poor solubility and low bioavailability. This may limit its use in certain experimental settings and may require the use of alternative delivery methods or prodrugs.

将来の方向性

There are several future directions for the study of 7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one and its potential therapeutic applications. These include further investigation of its effects on addiction and substance abuse disorders, as well as its potential for cognitive enhancement in healthy individuals. Additionally, the development of more potent and selective GABA-AT inhibitors may lead to improved therapeutic outcomes and a better understanding of the role of GABAergic neurotransmission in various neurological and psychiatric disorders.

合成法

7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized through a multi-step process involving the conversion of commercially available starting materials. The synthesis involves the preparation of a key intermediate, 2,2-dimethyl-3-(3-furoyl)propanal, which is then converted to this compound through a series of reactions. The final product is obtained in high yield and purity, making it suitable for use in scientific research applications.

科学的研究の応用

7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance GABAergic neurotransmission in the brain, leading to the attenuation of seizures, anxiety, and depression. This compound has also been investigated as a potential treatment for addiction and substance abuse disorders, as well as for cognitive enhancement in healthy individuals.

特性

IUPAC Name

7-(cyclopropylmethyl)-2-(furan-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15(14-4-9-22-11-14)19-8-6-17(12-19)5-1-7-18(16(17)21)10-13-2-3-13/h4,9,11,13H,1-3,5-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOIZCLOAZIDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=COC=C3)C(=O)N(C1)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。